6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 893645-65-3) is a pyrazolo[3,4-b]pyridine derivative featuring a methyl group at position 6, a propyl group at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 . The compound’s structure combines a bicyclic heteroaromatic core with substituents that influence its physicochemical properties, such as hydrogen bonding (via the carboxylic acid) and lipophilicity (via the propyl chain).
Properties
IUPAC Name |
6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-4-14-10-9(6-12-14)8(11(15)16)5-7(2)13-10/h5-6H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUPBDPEMUQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a lead compound in drug discovery, particularly in targeting various biological pathways. Medicine: Research has indicated its potential in treating diseases such as tuberculosis, diabetes, and cancer. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Physicochemical Properties
Key Trends and Research Findings
Alkyl Chain Variations: Substituting the 1-position with longer alkyl chains (e.g., butyl vs. Branched chains (e.g., isopropyl) may alter metabolic stability compared to linear chains (propyl) due to steric effects .
Aromatic and Halogen Substituents :
- Phenyl or benzyl groups at position 1 (e.g., 1-phenyl or 1-benzyl derivatives) introduce aromaticity, favoring interactions with hydrophobic binding pockets .
- Halogens (e.g., chlorine in 1-(4-chlorobenzyl)) enhance binding via halogen bonding and improve compound stability .
Cyclopropyl Groups: Cyclopropyl substituents (at positions 3 or 6) are associated with improved metabolic stability due to their rigid, non-planar structure, which resists enzymatic oxidation .
Carboxylic Acid Role :
- The carboxylic acid at position 4 is conserved across analogs, suggesting its critical role in hydrogen bonding or ionic interactions, possibly as a pharmacophore in enzyme inhibition .
Limitations and Gaps in Data
- Biological Activity: Limited evidence on specific biological targets or potency for these compounds.
- Solubility Data : Most entries lack experimental solubility values, making direct comparisons challenging.
Biological Activity
6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and structure-activity relationships (SAR) based on available literature.
Chemical Structure
The molecular formula of this compound is . The compound features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group at the 4-position and a methyl and propyl substituent at the 1-position.
1. Agonistic Activity on PPARα
Research indicates that derivatives of pyrazolo[3,4-b]pyridine have shown agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). In particular, studies have demonstrated that certain derivatives can effectively reduce elevated plasma triglyceride levels in animal models, comparable to fenofibrate, a known PPARα agonist. The structure-activity relationship suggests that the steric bulk and positioning of substituents significantly influence agonistic activity .
2. Antiviral Properties
Compounds within the pyrazolo[3,4-b]pyridine family have been evaluated for antiviral activities. For instance, certain derivatives demonstrated significant antiviral effects against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV-1). The introduction of specific functional groups has been linked to enhanced antiviral efficacy .
3. Anti-inflammatory Effects
Some pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. Further studies are required to elucidate the precise mechanisms involved .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into its biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 1-position | Steric bulk influences PPARα agonism |
| 4-position | Carboxylic acid essential for activity |
| Distal hydrophobic tail | Distance from acidic head impacts efficacy |
The inclusion of different substituents at these positions can modulate the compound's interaction with biological targets and its overall pharmacological profile .
Case Studies
Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:
- Study on PPARα Agonism : A series of derivatives were synthesized and tested for their ability to activate hPPARα. One compound showed comparable efficacy to fenofibrate in reducing triglyceride levels in high-fructose-fed rats .
- Antiviral Activity Assessment : Compounds were tested against HSV-1 and tobacco mosaic virus in vitro. Results indicated that certain derivatives exhibited higher antiviral activities than commercial agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
